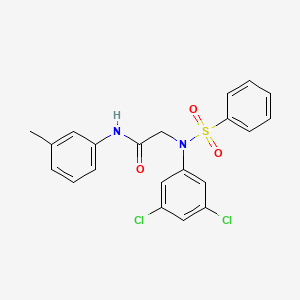![molecular formula C21H16ClN3O4 B6030522 N-{4-[(2-chlorobenzoyl)amino]phenyl}-4-methyl-3-nitrobenzamide](/img/structure/B6030522.png)
N-{4-[(2-chlorobenzoyl)amino]phenyl}-4-methyl-3-nitrobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{4-[(2-chlorobenzoyl)amino]phenyl}-4-methyl-3-nitrobenzamide, commonly known as CBMN, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. CBMN is a synthetic small molecule that belongs to the class of benzamide derivatives.
Scientific Research Applications
CBMN has a wide range of potential applications in scientific research. It has been studied for its anticancer properties and has shown promising results in inhibiting the growth of various cancer cell lines. CBMN has also been studied for its anti-inflammatory properties and has been found to reduce inflammation in animal models of arthritis and colitis. Additionally, CBMN has been studied for its antimicrobial properties and has shown activity against various bacterial and fungal strains.
Mechanism of Action
The exact mechanism of action of CBMN is not fully understood, but it is believed to work by inhibiting various enzymes and signaling pathways involved in cancer growth, inflammation, and microbial infection. CBMN has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in regulating gene expression and are overexpressed in various cancers. CBMN has also been shown to inhibit the NF-κB signaling pathway, which is involved in inflammation and immune response.
Biochemical and Physiological Effects:
CBMN has been found to have various biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, which leads to the inhibition of cancer growth. CBMN has also been found to reduce the production of pro-inflammatory cytokines, which leads to the reduction of inflammation. Additionally, CBMN has been found to have antimicrobial activity by disrupting the cell membrane of bacteria and fungi.
Advantages and Limitations for Lab Experiments
CBMN has several advantages for lab experiments. It is a small molecule that is easy to synthesize and purify, which makes it readily available for research. CBMN has also been found to have low toxicity in animal models, which makes it a safe compound to use in lab experiments. However, CBMN has some limitations for lab experiments. It has low solubility in water, which can limit its use in certain experiments. Additionally, the exact mechanism of action of CBMN is not fully understood, which can make it difficult to interpret the results of experiments.
Future Directions
There are several future directions for the research on CBMN. One area of research is to further investigate its anticancer properties and determine its efficacy in animal models of cancer. Another area of research is to investigate its anti-inflammatory properties and determine its efficacy in animal models of inflammatory diseases. Additionally, further research is needed to determine the exact mechanism of action of CBMN and to identify its molecular targets. Finally, research is needed to improve the solubility of CBMN in water to increase its potential for use in experiments.
Synthesis Methods
CBMN is synthesized by a multi-step process that involves the reaction of 2-chlorobenzoyl chloride with 4-aminophenol to produce 4-(2-chlorobenzoylamino)phenol. This intermediate is then reacted with 4-methyl-3-nitrobenzoic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) to yield CBMN. The final product is purified by recrystallization from a suitable solvent.
properties
IUPAC Name |
N-[4-[(2-chlorobenzoyl)amino]phenyl]-4-methyl-3-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16ClN3O4/c1-13-6-7-14(12-19(13)25(28)29)20(26)23-15-8-10-16(11-9-15)24-21(27)17-4-2-3-5-18(17)22/h2-12H,1H3,(H,23,26)(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGPMBNJLMKVKOL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=CC=C(C=C2)NC(=O)C3=CC=CC=C3Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16ClN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(5-cyano-6-oxo-4-phenyl-1,6-dihydro-2-pyrimidinyl)thio]-N-(5-methyl-3-isoxazolyl)butanamide](/img/structure/B6030447.png)
![6-cyclohexyl-3-(2-thienyl)-5-thioxotetrahydro-7H-imidazo[1,5-c][1,3]thiazol-7-one](/img/structure/B6030459.png)
![N-{4-[3-(dimethylamino)-3-oxopropyl]phenyl}-2-furamide](/img/structure/B6030466.png)
![ethyl 5-{[1-(3,4-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-2-methyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B6030473.png)
![ethyl 1-[3-(2-isoxazolidinyl)propanoyl]-3-(3-phenylpropyl)-3-piperidinecarboxylate](/img/structure/B6030474.png)
![N-(4-fluorophenyl)-2-{[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]thio}acetamide](/img/structure/B6030482.png)
![4-(2-fluorophenyl)-3-methyl-4,8-dihydro-1H-pyrazolo[3,4-e][1,4]thiazepin-7(6H)-one](/img/structure/B6030485.png)
![4-{6-[4-(4-fluorobenzoyl)-1-piperazinyl]-4-pyrimidinyl}morpholine](/img/structure/B6030498.png)

![N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]-N-methyl-1-(2-phenylethyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B6030508.png)
![1-[3-(2-fluorophenyl)-3-phenylpropanoyl]-4-(2-furoyl)piperazine](/img/structure/B6030516.png)
![N-methyl-4-{[(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)methyl]amino}benzenesulfonamide](/img/structure/B6030517.png)
![2-[1-(2-fluoro-4-methoxybenzyl)-3-oxo-2-piperazinyl]-N-{2-[(1-methyl-1H-imidazol-2-yl)thio]ethyl}acetamide](/img/structure/B6030532.png)
![5-(1-ethyl-3-piperidinyl)-3-phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B6030533.png)